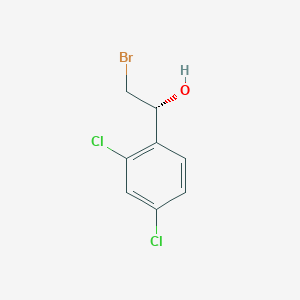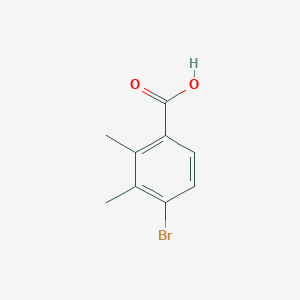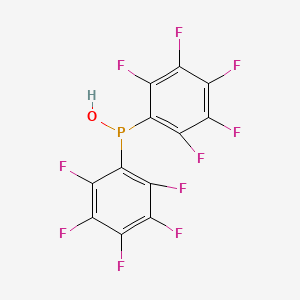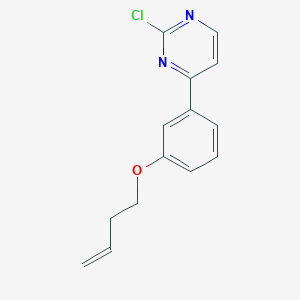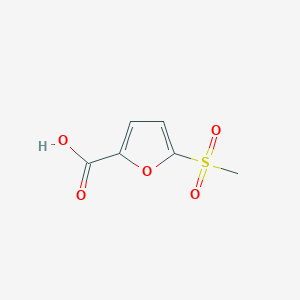
5-甲磺酰呋喃-2-羧酸
描述
5-Methanesulfonylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O5S and its molecular weight is 190.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methanesulfonylfuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methanesulfonylfuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
5-甲磺酰呋喃-2-羧酸: 已被确定为合成具有显着抗菌活性的新型呋喃衍生物的关键化合物 。这些衍生物对革兰氏阳性菌和革兰氏阴性菌均特别有效,解决了对抗药性感染的新型抗菌化合物迫切需求。
药理学
在药理学研究中,5-甲磺酰呋喃-2-羧酸作为合成各种生物活性分子的前体 。其呋喃环结构是许多药物中的常见基序,对其进行修饰可以导致开发出新的治疗剂,并在各种疾病中具有潜在的应用。
材料科学
该化合物在材料科学中用作合成聚合物和小有机分子的构建块 。其独特的化学结构允许创建具有特定性质的材料,例如提高耐用性或增强电导率。
化学合成
5-甲磺酰呋喃-2-羧酸: 是化学合成中的通用试剂,用于将磺酰基引入其他化合物中 。这种转化对于生产磺酰胺和其他含硫有机分子至关重要,这些分子在工业和医药领域有着广泛的应用。
农业
虽然直接在农业中的应用没有得到广泛的记录,但该化合物在合成各种农用化学品中的作用是可以推断的 。它可能有助于开发具有更高效力和更低环境影响的新型杀虫剂或除草剂。
环境科学
在环境科学中,5-甲磺酰呋喃-2-羧酸可以探索其在创建环境友好溶剂或试剂中的潜力 。其结构特征可能允许设计毒性更低、更容易降解的化合物,从而最大限度地减少生态破坏。
生物化学研究
该化合物在生物化学研究中也很重要,它可用于研究代谢途径或作为分析方法中的标准品 。它存在于各种生物化学化合物中,使其成为理解复杂生物过程的有价值工具。
工业应用
在工业上,5-甲磺酰呋喃-2-羧酸对于合成用于电子、制药和化妆品等不同领域的专用化学品很重要 。其官能团使其成为创建各种工业产品的通用中间体。
作用机制
Target of Action
Mode of Action
The mode of action of 5-Methanesulfonylfuran-2-carboxylic acid is largely dependent on the specific chemical reactions in which it is involved. For instance, in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, it may act as a reagent .
Biochemical Pathways
It is known that this compound can be involved in various chemical reactions, suggesting that it may influence multiple biochemical pathways depending on the specific context .
生化分析
Biochemical Properties
5-Methanesulfonylfuran-2-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial laccase from Bacillus pumilus and fungal alcohol oxidase from Colletotrichum gloeosporioides . These interactions are crucial for the oxidation processes that convert 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. The nature of these interactions involves the oxidation of hydroxymethyl groups to carboxylic acid groups, which is essential for the synthesis of value-added chemicals.
Cellular Effects
5-Methanesulfonylfuran-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have high gastrointestinal absorption and is not a substrate for P-glycoprotein . This suggests that it can effectively enter cells and exert its effects. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities.
Molecular Mechanism
The molecular mechanism of 5-Methanesulfonylfuran-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit certain cytochrome P450 enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This inhibition can lead to changes in the metabolism of other compounds and affect various biochemical pathways. Additionally, its binding to specific proteins and enzymes can modulate their activity, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methanesulfonylfuran-2-carboxylic acid can change over time. Its stability and degradation are important factors to consider. The compound has been shown to be stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term studies in vitro and in vivo have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Methanesulfonylfuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects . These effects include potential toxicity to liver and kidney tissues, as well as disruptions in normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining safe and effective use in therapeutic applications.
Metabolic Pathways
5-Methanesulfonylfuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in overall metabolic activity. These interactions are important for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methanesulfonylfuran-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to have high gastrointestinal absorption, indicating efficient transport across cell membranes . Additionally, its distribution within tissues can affect its localization and accumulation, which in turn influences its activity and effectiveness. Understanding these transport and distribution mechanisms is important for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Methanesulfonylfuran-2-carboxylic acid can affect its activity and function. It may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. Post-translational modifications and targeting signals play a role in its localization . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and enzyme activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic uses.
属性
IUPAC Name |
5-methylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDSSGHFVMCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
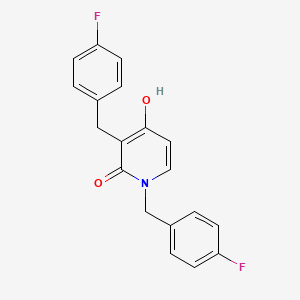
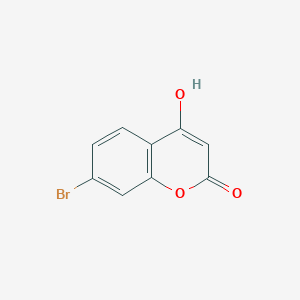
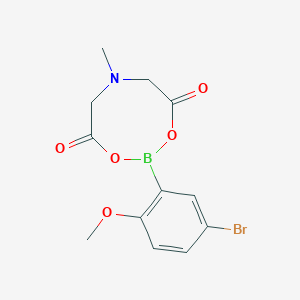

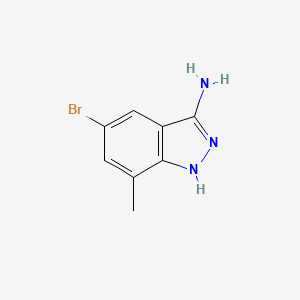
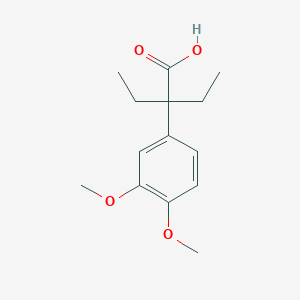
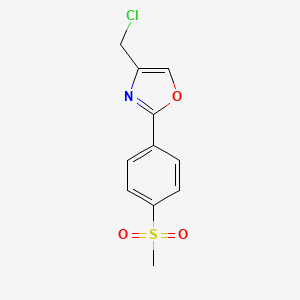

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
